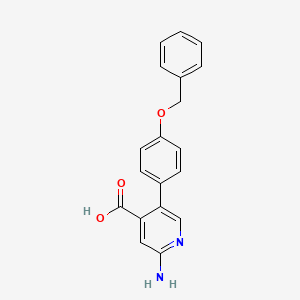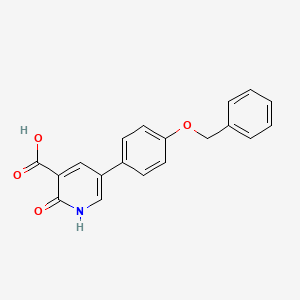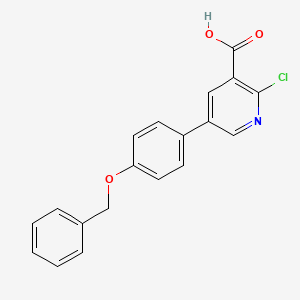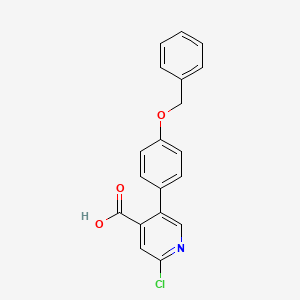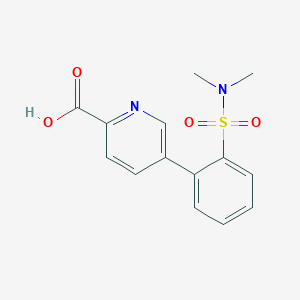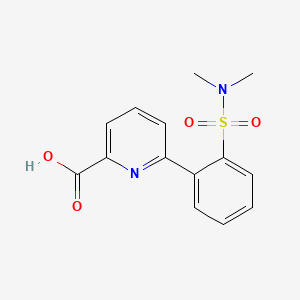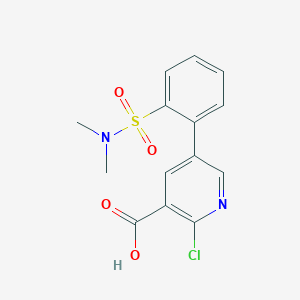
3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% (3-DMSI) is a synthetic organic compound that has recently been investigated for its potential applications in the scientific research field. 3-DMSI is a derivative of isonicotinic acid, a compound that is known to possess a wide range of biological activities. In recent years, it has been studied for its potential as a drug candidate and as a tool for studying the mechanisms of action of various biological processes.
Scientific Research Applications
3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% has been studied for its potential as a drug candidate and as a tool for studying the mechanisms of action of various biological processes. It has been used in cell culture studies to investigate the effects of various compounds on cell viability and proliferation. It has also been used to study the effects of various drugs on the central nervous system and to investigate the mechanisms of action of various hormones.
Mechanism of Action
The mechanism of action of 3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% is not fully understood. However, it is thought to act by binding to specific receptors on the surface of cells, which then triggers a cascade of events leading to a change in the cell’s behavior. For example, 3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% has been shown to bind to the serotonin receptor 5-HT2A, and this binding is thought to be responsible for its antidepressant effects.
Biochemical and Physiological Effects
3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% has been shown to have a range of biochemical and physiological effects. It has been shown to have antidepressant effects and to reduce anxiety in animal models. It has also been shown to have anti-inflammatory and anti-cancer effects. In addition, it has been shown to reduce the risk of stroke and to have beneficial effects on the cardiovascular system.
Advantages and Limitations for Lab Experiments
3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it is relatively stable in solution. In addition, it has a wide range of potential applications in the scientific research field. However, it is important to note that 3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% is not approved for use in humans, and therefore its use in laboratory experiments should be done with caution.
Future Directions
There are several potential future directions for 3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% research. One potential direction is to further investigate its potential as a drug candidate and to develop more effective and selective compounds. Another potential direction is to investigate the mechanisms of action of 3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% in more detail, as this could lead to the development of better treatments for various diseases. Finally, further research could be done to investigate the biochemical and physiological effects of 3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% and to determine its potential as a tool for studying the mechanisms of action of various biological processes.
Synthesis Methods
The synthesis of 3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% can be achieved by a simple two-step reaction. The first step involves the reaction of isonicotinic acid with dimethyl sulfoxide (DMSO) in the presence of a base such as sodium hydroxide (NaOH). This reaction yields the desired 3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% product in approximately 95% yield. The second step involves the purification of the compound by recrystallization from a mixture of ethanol and water.
properties
IUPAC Name |
3-[3-(dimethylsulfamoyl)phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)11-5-3-4-10(8-11)13-9-15-7-6-12(13)14(17)18/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTMIQRMHQMWJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=C(C=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

